{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone
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Overview
Description
1-(4-METHYLBENZOYL)-N3,N5-BIS[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOLE-3,5-DIAMINE is a complex organic compound that features a triazole ring substituted with thiophene and methylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZOYL)-N3,N5-BIS[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOLE-3,5-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with triazole precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZOYL)-N3,N5-BIS[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOLE-3,5-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or triazole rings .
Scientific Research Applications
1-(4-METHYLBENZOYL)-N3,N5-BIS[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOLE-3,5-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZOYL)-N3,N5-BIS[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOLE-3,5-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLBENZOYL)-3-(4-AMINOSULFONYLPHENYL)THIOUREA: Similar in structure but with different substituents, leading to distinct properties and applications.
4-(2-METHYLBENZOYL)-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRROLE-2-CARBOXAMIDE: Another related compound with a pyrrole ring instead of a triazole ring.
Uniqueness
1-(4-METHYLBENZOYL)-N3,N5-BIS[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOLE-3,5-DIAMINE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19N5OS2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
[3,5-bis(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C20H19N5OS2/c1-14-6-8-15(9-7-14)18(26)25-20(22-13-17-5-3-11-28-17)23-19(24-25)21-12-16-4-2-10-27-16/h2-11H,12-13H2,1H3,(H2,21,22,23,24) |
InChI Key |
NGIAJJBOPOYBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)NCC3=CC=CS3)NCC4=CC=CS4 |
Origin of Product |
United States |
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